molecular formula C23H27N3O7S B1671055 Mésylate d'erlotinib CAS No. 248594-19-6

Mésylate d'erlotinib

Numéro de catalogue: B1671055
Numéro CAS: 248594-19-6
Poids moléculaire: 489.5 g/mol
Clé InChI: PCBNMUVSOAYYIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Erlotinib mesylate is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. The compound is marketed under the trade name Tarceva and works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the EGFR, thereby blocking the signaling pathways that lead to cancer cell proliferation .

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Non-Small Cell Lung Cancer (NSCLC)

Erlotinib mesylate is widely recognized for its efficacy in treating NSCLC, particularly in patients with specific EGFR mutations. Clinical studies have demonstrated that erlotinib significantly improves progression-free survival compared to standard chemotherapy. For instance, a randomized phase II study reported an objective response rate of 17% in patients treated with erlotinib combined with eribulin mesylate, indicating modest activity in advanced stages of the disease .

1.2 Pancreatic Cancer

In pancreatic cancer, erlotinib is often used in combination with gemcitabine. A pivotal trial showed that the addition of erlotinib to gemcitabine improved overall survival rates compared to gemcitabine alone, thereby establishing its role as a standard treatment option for this malignancy .

Pharmacokinetics and Drug Monitoring

2.1 Therapeutic Drug Monitoring

The pharmacokinetic profile of erlotinib is characterized by significant interpatient variability. A clinical case study involving an 84-year-old patient highlighted the importance of therapeutic drug monitoring to adjust dosages based on serum concentrations, which mitigated toxicity while maintaining therapeutic effectiveness . Such monitoring is crucial due to factors like age and liver function that can influence drug clearance.

Combination Therapies

3.1 Synergistic Effects with Other Agents

Erlotinib has been evaluated in combination with various chemotherapeutic agents to enhance treatment outcomes. For example, a study investigating the combination of erlotinib and eribulin mesylate revealed that while the addition did not significantly improve overall survival, it provided a viable option for patients who had previously undergone platinum-based therapies .

Research and Development

4.1 Ongoing Clinical Trials

Numerous clinical trials are underway to explore the potential of erlotinib in different settings and combinations. Current research focuses on identifying biomarkers that predict response to treatment and optimizing dosing strategies to improve patient outcomes .

Case Studies and Data Analysis

Study Patient Population Treatment Regimen Outcome
Hartmann et al., 2009NSCLC patientsErlotinib + chemotherapyImproved PFS
Phase II StudyAdvanced NSCLCErlotinib + EribulinORR: 17%
Therapeutic MonitoringElderly NSCLC patientAdjusted Erlotinib doseReduced toxicity

Mécanisme D'action

Target of Action

Erlotinib mesylate primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of cell membrane receptors that are crucial mediators of cell growth, differentiation, and survival . It is found in both healthy and cancerous cells .

Mode of Action

Erlotinib mesylate works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with EGFR . It binds reversibly to the ATP-binding site of the EGFR tyrosine kinase . This inhibition prevents further downstream signaling, resulting in cell death .

Biochemical Pathways

Erlotinib mesylate affects multiple signaling pathways that play a role in tumor growth and angiogenesis, including the Ras/Raf and PI3K/Akt pathways . When EGFR is activated, transcription factors such as Jun, Fos, Myc, and cyclin D1 are activated, promoting cell growth and mitosis .

Pharmacokinetics

The pharmacokinetics of erlotinib mesylate is described by a two-compartment model with first-order extravascular absorption kinetics . There is a time delay of approximately 2 hours between erlotinib plasma concentrations and pEGFR degradation . Erlotinib and its primary metabolite OSI-420 apparent clearances were higher in patients under 5 years compared to older patients .

Result of Action

Erlotinib mesylate has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic NSCLC patients in the second- or third-line setting . Furthermore, erlotinib has significant antitumor activity in first-line treatment .

Action Environment

Environmental factors such as smoking, radon, and asbestos have been reported as possible etiologic factors of NSCLC . These factors could potentially influence the action, efficacy, and stability of erlotinib mesylate.

Analyse Biochimique

Biochemical Properties

Erlotinib mesylate is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .

Cellular Effects

Erlotinib mesylate has significant effects on various types of cells and cellular processes. It influences cell function by blocking a protein called epidermal growth factor receptor (EGFR) that can cause the cancer to grow . This action can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Erlotinib mesylate exerts its effects at the molecular level primarily through its action as a receptor tyrosine kinase inhibitor, which acts on the epidermal growth factor receptor (EGFR) . It binds to the EGFR tyrosine kinase in a reversible fashion at the ATP binding site of the receptor, thereby inhibiting the intracellular phosphorylation of tyrosine kinase associated with EGFR .

Dosage Effects in Animal Models

In animal models, the effects of erlotinib mesylate can vary with different dosages. For example, a study on Lewis lung cancer xenografts in mice showed that erlotinib has a significant antitumor effect

Metabolic Pathways

Erlotinib mesylate is involved in several metabolic pathways. It is mainly metabolized by the liver enzyme CYP3A4 and to a lesser extent by CYP1A2 . The major biotransformation pathways of erlotinib are O-demethylation of the side chains followed by oxidation to a carboxylic acid .

Transport and Distribution

Erlotinib mesylate is transported and distributed within cells and tissues. A study in rats using positron emission tomography (PET) imaging showed that erlotinib is an in vivo substrate of rOATP transporters expressed in the liver and possibly of rifampicin-inhibitable transporter(s) in the kidneys .

Subcellular Localization

The subcellular localization of erlotinib mesylate and its effects on activity or function are not clearly defined in the current search results. It is known that erlotinib mesylate acts on the epidermal growth factor receptor (EGFR), which is a cell membrane receptor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of erlotinib mesylate involves several key steps. One common method includes reacting 6,7-bis(2-methoxyethoxy)-4-methoxyquinazoline with 3-ethynylaniline in the presence of a base and a reaction-inert solvent. The intermediate compound is then treated with a pharmaceutically acceptable acid to form the corresponding salt .

Industrial Production Methods: Industrial production of erlotinib mesylate typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Erlotinib mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of erlotinib, which can have different pharmacological properties .

Comparaison Avec Des Composés Similaires

Uniqueness of Erlotinib: Erlotinib is unique in its reversible binding to the EGFR tyrosine kinase and its specific use in combination with gemcitabine for the treatment of pancreatic cancer. Its pharmacokinetic properties, such as higher active drug exposure at the target site, make it distinct from other EGFR inhibitors .

Activité Biologique

Erlotinib mesylate is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. This article explores its biological activity, mechanisms of action, efficacy in clinical settings, and resistance mechanisms, supported by data tables and case studies.

Erlotinib functions by selectively inhibiting the tyrosine kinase activity of the EGFR, which is crucial for tumor cell proliferation and survival. By binding to the ATP-binding site of the EGFR, erlotinib prevents autophosphorylation and subsequent downstream signaling pathways that promote cancer cell growth.

  • Inhibition : Erlotinib inhibits EGFR phosphorylation, leading to reduced activation of downstream signaling pathways such as MAPK and PI3K/Akt, which are essential for cell survival and proliferation .
  • Cell Cycle Arrest : Studies have shown that erlotinib induces cell cycle arrest in the G0/G1 phase in various cancer cell lines, effectively halting proliferation .

Efficacy in Clinical Trials

Erlotinib has been evaluated in multiple clinical trials, demonstrating significant efficacy in patients with EGFR mutations.

Case Study Summary

StudyPatient PopulationTreatmentMedian Progression-Free Survival (PFS)Overall Survival (OS)Response Rate
18 EGFR-mutated NSCLC patientsErlotinib after gefitinib2 monthsNot specified78% showed progressive disease
Advanced NSCLC patientsErlotinib monotherapy9 weeks8.4 months75% response rate in EGFR mutants
Lung adenocarcinoma patients with resistance to erlotinibCetuximab + ErlotinibNot specifiedNot specified75% radiographic response

Key Findings :

  • In a retrospective study involving 18 patients who progressed on gefitinib, erlotinib was administered with a median PFS of only 2 months, highlighting the challenge of resistance mechanisms like the T790M mutation .
  • A phase II trial reported a median OS of 8.4 months for patients treated with erlotinib monotherapy, indicating its effectiveness in advanced disease settings .

Resistance Mechanisms

Despite its initial efficacy, resistance to erlotinib often develops due to genetic mutations or compensatory signaling pathways. The most common mechanisms include:

  • T790M Mutation : This secondary mutation in the EGFR occurs in approximately 50% of patients who develop resistance to first-line TKIs like gefitinib and erlotinib .
  • MET Amplification : Found in about 20% of resistant tumors, MET amplification can activate alternative signaling pathways that bypass EGFR inhibition .

Pharmacokinetics and Safety Profile

Erlotinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. Its pharmacokinetic profile indicates:

  • Bioavailability : Approximately 60% after oral administration.
  • Half-Life : About 36 hours, allowing for once-daily dosing.
  • Common Adverse Effects : Rash (67%), diarrhea (56%), and fatigue are frequently reported side effects during treatment .

Propriétés

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4.CH4O3S/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;1-5(2,3)4/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBNMUVSOAYYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248594-19-6
Record name Erlotinib mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=248594-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

The hydrochloride salt of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine (30.0 g, 69.79 mmol), dichloromethane (1125 mL) and water (300 mL) were mixed together using mechanical agitation and then treated with saturated sodium bicarbonate solution (300 mL). The mixture was allowed to settle and separate into two cloudy liquid phases. The aqueous phase was removed and further extracted with dichloromethane (300 mL) The organic layers were combined and washed with saturated sodium bicarbonate solution (300 mL), separated and dried by treatment with dried magnesium sulfate (50 g) and then filtered to give a clear organic layer which was concentrated by evaporation to a volume of about 300 mL. The resultant solution was treated with isopropanol (450 mL) and concentrated by evaporation to 300 mL giving a slurry mixture. The slurry mixture was treated slowly with methanesulfonic acid (4.5 mL, 69.79 mmol) to give a pale yellow solution which on cooling to room temperature gave a gum. Addition of seed crystals of polymorph B as prepared in example 4 eventually resulted in formation of a crystal slurry. The crystal slurry was granulated for 24 hours at ambient temperature overnight, the crystals were isolated by filtration, washed with isopropanol (50 mL) and dried under vacuum at 45° C. to give polymorph B, 23.43 g, yield 69%, as a white crystalline solid mp 142-144° C.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1125 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The hydrochloride salt of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine (100.0 g, 0.223 mole), ethyl acetate (2000 mL) and water (500 mL) were mixed together using mechanical agitation and then warmed to 40-45° C. The stirred mixture was treated portionwise with 50% aqueous sodium hydroxide (40 mL) so that the pH of the aqueous phase was in the range 8-9. The mixture was allowed to settle and separate into two clear liquid phases. The aqueous phase was removed and organic phase washed with water (300 mL). The resultant pale yellow organic solution was filtered to obtain a clear solution which was concentrated by distillation at atmospheric pressure to remove 1 L of solvent. Isopropanol (2 L) was added to the concentrate and a further 1 L of solvents were removed by distillation at atmospheric pressure. The resultant concentrate was cooled to 40° C. and treated with methanesulfonic acid (15.1 mL, 0.233 mole) and allowed to crystallize. The crystal slurry was warmed to 62° C. for 18 hours. Monitoring with near-infrared spectroscopy after the method of Norris, Aldridge and Sekulic, Analyst, 1997, 122, 549, indicated that no conversion to polymorph C had occurred. The temperature was raised to 70° C., after a period of 16 hours, near-infrared monitoring as described indicated the conversion was complete. The heat source was removed and the mixture cooled to 0-5° C. and granulated for a period of 1 hour. The crystalline product was isolated by filtration, washed with isopropanol (50 mL) and dried under vacuum at 33° C. to give polymorph C, 105.63 g, yield 93%, as a white crystalline solid mp 153-156° C.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
15.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erlotinib mesylate
Reactant of Route 2
Reactant of Route 2
Erlotinib mesylate
Reactant of Route 3
Reactant of Route 3
Erlotinib mesylate
Reactant of Route 4
Reactant of Route 4
Erlotinib mesylate
Reactant of Route 5
Reactant of Route 5
Erlotinib mesylate
Reactant of Route 6
Reactant of Route 6
Erlotinib mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.